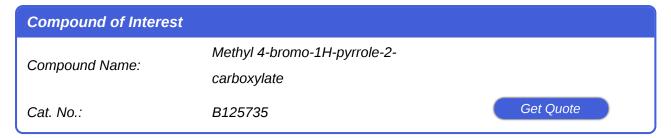


An In-depth Technical Guide to Methyl 4-bromo-1H-pyrrole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-bromo-1H-pyrrole-2-carboxylate**, a key synthetic intermediate in pharmaceutical research. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its primary application in the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.

Core Data and Properties

Methyl 4-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its quantitative data are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Weight	204.02 g/mol	[1]
Molecular Formula	C ₆ H ₆ BrNO ₂	[1]
CAS Number	934-05-4	[1]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in DMSO, Methanol	
IUPAC Name	methyl 4-bromo-1H-pyrrole-2- carboxylate	[1]
Synonyms	Methyl 4-bromopyrrole-2- carboxylate, 4-Bromo-1H- pyrrole-2-carboxylic acid methyl ester	[1]

Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate: An Experimental Protocol

The synthesis of **Methyl 4-bromo-1H-pyrrole-2-carboxylate** can be achieved through the esterification of 4-bromo-1H-pyrrole-2-carboxylic acid. The following protocol is a representative method.

Materials:

- 4-bromo-1H-pyrrole-2-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)



- Anhydrous magnesium sulfate
- Dichloromethane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, suspend 4-bromo-1H-pyrrole-2-carboxylic acid in anhydrous methanol.
- Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.



• Purification: The crude **Methyl 4-bromo-1H-pyrrole-2-carboxylate** can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Application in Drug Development: Synthesis of MCH-R1 Antagonists

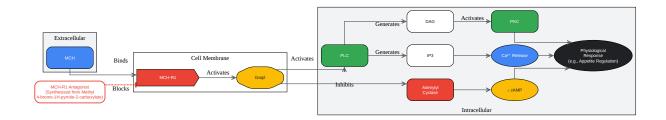
Methyl 4-bromo-1H-pyrrole-2-carboxylate is a crucial intermediate in the synthesis of potent and selective antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1)[2]. MCH-R1 is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is implicated in the regulation of energy homeostasis and appetite. Therefore, antagonists of this receptor are being investigated as potential therapeutic agents for the treatment of obesity and other metabolic disorders.

The pyrrole scaffold of **Methyl 4-bromo-1H-pyrrole-2-carboxylate** provides a core structure that can be further elaborated through various chemical reactions to build complex molecules that bind to and inhibit the MCH-R1.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Signaling Pathway

The mechanism of action of MCH-R1 antagonists involves the blockade of the downstream signaling cascades initiated by the binding of the endogenous ligand, melanin-concentrating hormone (MCH). A simplified representation of the MCH-R1 signaling pathway is depicted below.





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Figure 1: A simplified diagram of the MCH-R1 signaling pathway and the inhibitory action of its antagonists.

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References

- 1. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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